![molecular formula C19H20ClN3O4S B13139013 Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)
Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thieno[2,3-c]pyridine core, which is a fused ring system combining thiophene and pyridine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester typically involves multi-step organic reactions. The process may start with the formation of the thieno[2,3-c]pyridine core, followed by the introduction of various functional groups through reactions such as acylation, amination, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Key considerations include the selection of cost-effective raw materials, the use of robust and scalable reaction conditions, and the implementation of stringent quality control measures.
化学反応の分析
Types of Reactions
Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may serve as a probe for investigating biological processes, such as enzyme activity or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers, dyes, or catalysts.
作用機序
The mechanism by which Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The pathways involved in these processes can be elucidated through techniques such as molecular docking, biochemical assays, and cellular studies.
類似化合物との比較
Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester can be compared with other similar compounds, such as:
Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Pyridine derivatives: Compounds with a pyridine ring may exhibit different reactivity and biological activity compared to those with a thieno[2,3-c]pyridine core.
Thiophene derivatives: These compounds contain a thiophene ring and may have distinct properties due to the absence of the fused pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical reactivity and potential biological activity.
特性
分子式 |
C19H20ClN3O4S |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
ethyl 2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C19H20ClN3O4S/c1-2-27-19(26)23-8-7-12-14(10-23)28-18(22-15(24)9-21)16(12)17(25)11-5-3-4-6-13(11)20/h3-6H,2,7-10,21H2,1H3,(H,22,24) |
InChIキー |
BQACPURCCSTDFF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)C3=CC=CC=C3Cl)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)
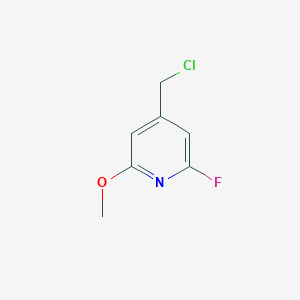
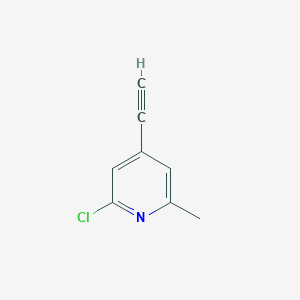
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)



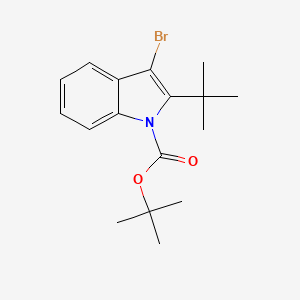
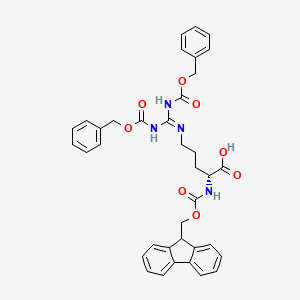
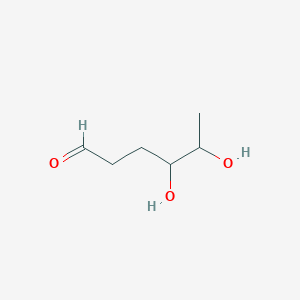
![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)

![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)
